1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(p-tolyl)urea
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Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with a phenyl isocyanate derivative to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA undergoes various chemical reactions, including:
Scientific Research Applications
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or electroluminescence, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA can be compared with other benzothiazole derivatives such as:
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL QUINAZOLIN-4(3H)-ONE: This compound also exhibits antimicrobial activity but has a different core structure, which may result in varying biological activities.
2-AMINOBENZOTHIAZOLES: These compounds are known for their anticancer properties and are structurally similar but lack the urea linkage present in 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA.
Properties
Molecular Formula |
C21H17N3OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C21H17N3OS/c1-14-6-10-16(11-7-14)22-21(25)23-17-12-8-15(9-13-17)20-24-18-4-2-3-5-19(18)26-20/h2-13H,1H3,(H2,22,23,25) |
InChI Key |
ULTDHWQMOXPWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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